Picolinic Acid Hydrochloride
Overview
Description
Picolinic Acid Hydrochloride is a derivative of pyridine with a carboxylic acid substituent at the 2-position . It is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
Synthesis Analysis
The synthesis of Picolinic Acid Hydrochloride involves the slow evaporation method . The crystals of Picolinic Acid Hydrochloride are filtered and air-dried . The yield is 43–44 g (50–51%), m.p. 228–230° . This hydrochloride may contain traces of potassium chloride, which can be removed by dissolving the hydrochloride in hot absolute ethanol (50 g. requires 1 l.) and filtering from insoluble material .
Molecular Structure Analysis
The molecular formula of Picolinic Acid Hydrochloride is C6H5NO2 . The average mass is 123.109 Da and the mono-isotopic mass is 123.032028 Da .
Chemical Reactions Analysis
The interaction between chromium(III) and Picolinic Acid in weak acid aqueous solution was studied, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere . Experimental results show that the reaction takes place in multiple steps .
Physical And Chemical Properties Analysis
Picolinic Acid Hydrochloride is a white solid that is soluble in water . It has a density of 1.3±0.1 g/cm3, a boiling point of 292.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Scientific Research Applications
Application
Picolinic acid, a natural compound produced by mammalian cells, has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It disrupts the entry of enveloped viruses into the host’s cell and prevents infection .
Method
The researchers investigated endocytosis, a cellular process often co-opted by viruses and bacteria to enter our cells . They found that picolinic acid could slow down viral entry into host cells .
2. Herbicidal Research
Application
Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . They have been used in the design and synthesis of compounds with potent herbicidal activity .
Method
Using the structural skeleton of existing picolinate compounds as a template, new compounds were designed and synthesized . These compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results
The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
3. Acne Treatment
Application
Picolinic acid has been tested as a potential treatment for acne vulgaris .
Method
In a pilot study, 20 subjects with mild to moderate acne vulgaris were treated with 10% picolinic acid gel (PCL-016) twice daily to the face over 12 weeks .
Results
A reduction of 58.2% in mean total lesion count, 55.5% in mean inflammatory lesion count and 59.7% in noninflammatory lesion count was seen in this population . No serious adverse events or clinically significant changes in laboratory values were noted .
4. Cancer Research
Application
Picolinic acid and its derivatives have been investigated for their potential anticancer activities . They have been found to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells .
Method
In vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives were explored on lung cancer cells . The effect of the fluorine atoms on the backbone of the N,O’ -bidentate ligand was investigated .
Results
One toxic complex, fac- [Re (Pico) (CO) 3 (H 2 O)], showed significant cytotoxicity against Vero (healthy mammalian), HeLa (cervical carcinoma) and A549 (lung cancer) cells .
5. Neurodegenerative Diseases Research
Application
Picolinic acid has been associated with neurodegenerative diseases through the kynurenine pathway . It has been found to have neuroprotective functions .
Method
The role of tryptophan metabolism along the kynurenine pathway, which generates metabolites including picolinic acid, was studied in relation to neuroinflammation, depression, and neurodegeneration .
Results
Increased formation of quinolinic acid may occur at the expense of kynurenic acid and neuroprotective picolinic acid . Decreased picolinic acid levels as well as picolinic acid/quinolinic acid ratio are found in blood and cerebrospinal fluid (CSF) of suicidal patients .
6. Metal Chelation Research
Application
Picolinic acid is known for its ability to chelate metal ions, which has implications in various fields including medicine and agriculture .
Method
The chelation behavior of hydroxypicolinic compounds was investigated using density functional theory associated with polarizable continuum model of solvation . The ability of picolinic acid to chelate actinium-225 (225 Ac) was also evaluated .
Results
Picolinic acid and its derivatives outperformed the current gold standard, DOTA, for 225 Ac radiolabeling ability at ambient temperature . The chelation behavior of hydroxypicolinic compounds was found to be influenced by the substituent effect .
Safety And Hazards
Future Directions
Picolinic Acid Hydrochloride has been shown to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . Additionally, Rhodococcus sp. PA18, which aerobically utilizes Picolinic Acid as a source of carbon and energy, may be potentially used for the bioremediation of environments polluted with Picolinic Acid .
properties
IUPAC Name |
pyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFXVOPGDBAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98-98-6 (Parent) | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7060912 | |
Record name | Picolinic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinic Acid Hydrochloride | |
CAS RN |
636-80-6 | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 636-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Picolinic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICOLINIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HE8GCH2RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.